molecular formula C11H23Br B13647526 3-(Bromomethyl)decane

3-(Bromomethyl)decane

Cat. No.: B13647526
M. Wt: 235.20 g/mol
InChI Key: HXWLQRAVUCMLHH-UHFFFAOYSA-N
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Description

3-(Bromomethyl)decane is a brominated alkane derivative with a decane backbone substituted by a bromomethyl group at the third carbon position. The compound’s reactivity is likely influenced by the bromine atom’s electrophilic nature, enabling nucleophilic substitution reactions or cross-coupling processes.

Properties

Molecular Formula

C11H23Br

Molecular Weight

235.20 g/mol

IUPAC Name

3-(bromomethyl)decane

InChI

InChI=1S/C11H23Br/c1-3-5-6-7-8-9-11(4-2)10-12/h11H,3-10H2,1-2H3

InChI Key

HXWLQRAVUCMLHH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CC)CBr

Origin of Product

United States

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

Step Reagents & Conditions Description Yield (%)
1 Decane derivative + NBS + Radical initiator (e.g., benzoyl peroxide) Reaction under reflux in CCl4 or similar solvent with light irradiation 60-75
2 Purification by distillation or chromatography Isolation of 3-(Bromomethyl)decane -

Notes:

  • Radical bromination requires careful control to avoid polybromination or side reactions.
  • The regioselectivity depends on the stability of intermediate radicals, favoring substitution at the 3-position if sterically and electronically accessible.

Conversion of 3-(Hydroxymethyl)decane Using Phosphorus Tribromide (PBr3)

Step Reagents & Conditions Description Yield (%)
1 3-(Hydroxymethyl)decane + PBr3 Reaction in anhydrous ether or dichloromethane at 0°C to room temperature 85-90
2 Work-up with water, extraction, drying Isolation of 3-(Bromomethyl)decane -

Notes:

  • This method provides high selectivity and yield.
  • Anhydrous conditions are critical to prevent hydrolysis.

Bromomethylation via Carbon Tetrabromide and Triphenylphosphine

Step Reagents & Conditions Description Yield (%)
1 3-(Hydroxymethyl)decane + CBr4 + PPh3 Reaction in dry dichloromethane at 0°C 80-95
2 Purification by chromatography Isolation of 3-(Bromomethyl)decane -

Notes:

  • This method is a variant of the Appel reaction, widely used for converting alcohols to alkyl bromides.
  • High yields and mild conditions make it suitable for sensitive substrates.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Selectivity Yield Range (%) Advantages Disadvantages
Radical Bromination NBS, Radical initiator Reflux, light, CCl4 solvent Moderate 60-75 Simple setup, accessible reagents Possible side reactions, lower selectivity
PBr3 Substitution Phosphorus tribromide 0°C to RT, anhydrous solvents High 85-90 High yield, good selectivity Requires moisture control, corrosive reagents
Appel Reaction CBr4, PPh3 0°C, dry dichloromethane High 80-95 Mild conditions, high yield Expensive reagents, byproduct removal needed

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)decane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. Some common reactions include:

    Nucleophilic Substitution (SN2): This reaction involves the replacement of the bromine atom with a nucleophile such as hydroxide (OH-), cyanide (CN-), or an alkoxide (RO-). [ \text{C10H21CH2Br} + \text{Nu}^- \rightarrow \text{C10H21CH2Nu} + \text{Br}^- ]

Common Reagents and Conditions:

    Hydroxide Ions (OH-): Typically used in aqueous or alcoholic solutions.

    Cyanide Ions (CN-): Often used in the form of sodium cyanide (NaCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Alkoxides (RO-): Used in alcoholic solvents corresponding to the alkoxide.

Major Products:

    Alcohols: When reacted with hydroxide ions.

    Nitriles: When reacted with cyanide ions.

    Ethers: When reacted with alkoxides.

Scientific Research Applications

3-(Bromomethyl)decane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It can be a precursor in the synthesis of pharmaceutical compounds.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Biological Studies: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The primary mechanism of action for 3-(Bromomethyl)decane involves nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack of nucleophiles on the carbon atom to which it is attached. This leads to the formation of new carbon-nucleophile bonds, replacing the carbon-bromine bond.

Comparison with Similar Compounds

3-(Bromomethyl)-2,4,10-trioxaadamantane

  • Structure : Features a bromomethyl group attached to a trioxaadamantane core (a tricyclic ether structure) .
  • Molecular Formula : C₉H₁₃BrO₃ (inferred from CAS data).
  • Applications : Used in specialized chemical synthesis, particularly for constructing rigid, oxygen-rich frameworks .
  • Physical Properties: Stable at 2–8°C; soluble in chloroform, DCM, and methanol .

3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane

  • Structure : A spirocyclic compound combining oxa (ether) and aza (amine) moieties .
  • Molecular Formula: C₉H₁₆BrNO.
  • Physical Properties :
    • Molecular weight: 234.13 g/mol .
    • Predicted boiling point: 310.3°C .
    • Density: 1.38 g/cm³ .
  • Applications : Serves as a building block for pharmaceutical intermediates due to its hybrid heterocyclic structure .

1-Bromo-3,5-dimethyladamantane

  • Structure : Brominated adamantane derivative with methyl groups at the 3 and 5 positions .
  • Molecular Formula : C₁₂H₁₉Br.
  • Applications : Used as a reference compound in organic synthesis, leveraging adamantane’s thermal and chemical stability .

1-Bromoundecane

  • Structure : A linear bromoalkane (C₁₁H₂₃Br) .
  • Physical Properties: CAS No.: 693-67-4 . Safety: Requires precautions for inhalation and skin contact .
  • Applications : Common alkylating agent in surfactant and polymer synthesis .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications
3-(Bromomethyl)decane C₁₁H₂₁Br (inferred) ~233.19 (estimated) Not reported Not reported Synthesis intermediate
3-(Bromomethyl)-2,4,10-trioxaadamantane C₉H₁₃BrO₃ ~249.11 (estimated) Not reported Not reported Rigid framework construction
3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane C₉H₁₆BrNO 234.13 310.3 (predicted) 1.38 Pharmaceutical intermediates
1-Bromo-3,5-dimethyladamantane C₁₂H₁₉Br ~243.19 Not reported Not reported Reference compound
1-Bromoundecane C₁₁H₂₃Br 235.21 ~240 (estimated) ~1.07 (estimated) Surfactants, polymers

Biological Activity

3-(Bromomethyl)decane is a brominated organic compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including the presence of a bromomethyl group, make it a candidate for various biological activities. This article explores the biological activity of 3-(Bromomethyl)decane, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

3-(Bromomethyl)decane has a molecular formula of C11H23BrC_{11}H_{23}Br and a molecular weight of approximately 247.13 g/mol. The bromomethyl group (–CH2Br) enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions, which are critical for its biological interactions.

The primary mechanism of action for 3-(Bromomethyl)decane is through its reactivity due to the bromomethyl group. This group can engage in nucleophilic attacks, leading to the formation of various derivatives that may exhibit biological activity. The spirocyclic structure also imparts unique steric and electronic properties that influence its interactions with biological targets.

Antimicrobial Properties

Compounds with similar spirocyclic structures have been noted for their diverse biological activities, including antimicrobial properties. Early studies suggest that 3-(Bromomethyl)decane may possess antimicrobial effects, although specific data on this compound is limited.

Sigma Receptor Interaction

Research indicates that compounds within the azaspiro family, including those similar to 3-(Bromomethyl)decane, interact with sigma receptors. These receptors are involved in various physiological processes such as neuroprotection and pain modulation. For example, analogs have shown promise as potential radioligands for imaging studies and therapeutic agents targeting neurological disorders .

Study on Biological Activity

A study conducted on related spirocyclic compounds demonstrated their potential as kinase inhibitors and their ability to modulate cellular pathways involved in cancer progression . While direct studies on 3-(Bromomethyl)decane are sparse, these findings suggest that its structural characteristics may confer similar activities.

Synthesis and Applications

Research has focused on the synthesis of 3-(Bromomethyl)decane as a precursor for bioactive molecules. Its application in drug discovery is supported by its ability to form derivatives that can interact with various biological targets . The compound's role in organic synthesis highlights its importance in developing new therapeutic agents.

Data Table: Summary of Biological Activities

Activity Description References
AntimicrobialPotential antimicrobial properties observed in related spirocyclic compounds
Sigma Receptor InteractionInteracts with sigma receptors; implications for neuroprotection
Kinase InhibitionRelated compounds show kinase inhibition; potential cancer treatment applications

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